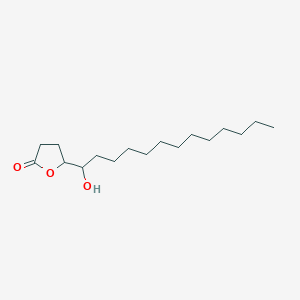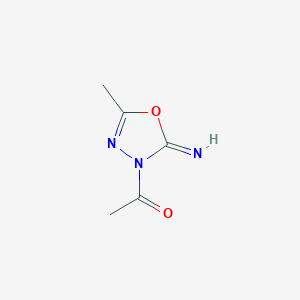
1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone, also known as IMOE, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. IMOE is a highly reactive molecule that contains a five-membered ring consisting of oxygen, nitrogen, and carbon atoms. This compound is synthesized through various methods and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone is not fully understood. However, it has been suggested that 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone may exert its biological effects through the inhibition of various enzymes such as cholinesterase and acetylcholinesterase.
Efectos Bioquímicos Y Fisiológicos
1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone has been shown to possess various biochemical and physiological effects. In vitro studies have shown that 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone possesses antifungal and antibacterial properties. 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone has also been shown to inhibit the activity of various enzymes such as cholinesterase and acetylcholinesterase. In vivo studies have shown that 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone possesses anti-inflammatory and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone in lab experiments include its high reactivity and potential applications in various fields such as medicine, agriculture, and materials science. However, the limitations of using 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone in lab experiments include its potential toxicity and the need for careful handling due to its highly reactive nature.
Direcciones Futuras
There are several future directions for the study of 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone. One potential direction is the development of new drugs based on the antifungal and antibacterial properties of 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone. Another potential direction is the development of new herbicides based on the herbicidal properties of 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone and its potential applications in materials science.
Métodos De Síntesis
1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone can be synthesized through various methods, including the reaction of 5-methyl-1,3,4-oxadiazol-2-amine with ethyl chloroformate in the presence of triethylamine. Another method involves the reaction of 5-methyl-1,3,4-oxadiazol-2-amine with ethyl chloroacetate in the presence of triethylamine. 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone can also be synthesized through the reaction of 5-methyl-1,3,4-oxadiazol-2-amine with ethyl chloroformate and subsequent hydrolysis of the resulting intermediate.
Aplicaciones Científicas De Investigación
1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone has been shown to possess antifungal and antibacterial properties, making it a potential candidate for the development of new drugs. 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone has also been studied for its potential use as a biomarker for various diseases such as Alzheimer's disease. In agriculture, 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone has been shown to possess herbicidal properties, making it a potential candidate for the development of new herbicides. In materials science, 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone has been studied for its potential use in the development of new materials such as polymers and nanomaterials.
Propiedades
Número CAS |
127351-20-6 |
|---|---|
Nombre del producto |
1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone |
Fórmula molecular |
C5H7N3O2 |
Peso molecular |
141.13 g/mol |
Nombre IUPAC |
1-(2-imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone |
InChI |
InChI=1S/C5H7N3O2/c1-3-7-8(4(2)9)5(6)10-3/h6H,1-2H3 |
Clave InChI |
CABJVGINZDSCIU-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=N)O1)C(=O)C |
SMILES canónico |
CC1=NN(C(=N)O1)C(=O)C |
Sinónimos |
1,3,4-Oxadiazol-2(3H)-imine,3-acetyl-5-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



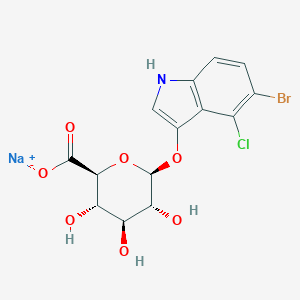
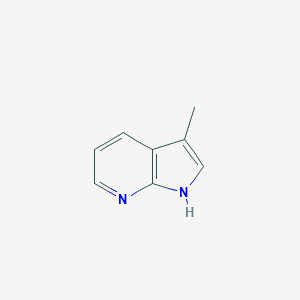
![2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane](/img/structure/B138287.png)


![N-[2-(1H-indol-3-yl)ethyl]tricosanamide](/img/structure/B138293.png)
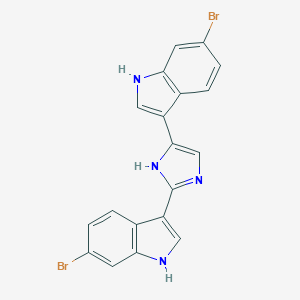

![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate](/img/structure/B138300.png)

![2-Propan-2-yl-1-azabicyclo[2.2.2]octane](/img/structure/B138307.png)
![Methyl 2-ethoxy-1-((2'-(N-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B138309.png)
![5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol N,N-dimethylcarbamate](/img/structure/B138319.png)
